Hydrazinoadenosine impurity 2 Hydrazinoadenosine impurity 2
Brand Name: Vulcanchem
CAS No.:
VCID: VC17950243
InChI: InChI=1S/C10H15N7O4/c11-7-4-8(15-10(14-7)16-12)17(2-13-4)9-6(20)5(19)3(1-18)21-9/h2-3,5-6,9,18-20H,1,12H2,(H3,11,14,15,16)
SMILES:
Molecular Formula: C10H15N7O4
Molecular Weight: 297.27 g/mol

Hydrazinoadenosine impurity 2

CAS No.:

Cat. No.: VC17950243

Molecular Formula: C10H15N7O4

Molecular Weight: 297.27 g/mol

* For research use only. Not for human or veterinary use.

Hydrazinoadenosine impurity 2 -

Specification

Molecular Formula C10H15N7O4
Molecular Weight 297.27 g/mol
IUPAC Name 2-(6-amino-2-hydrazinylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C10H15N7O4/c11-7-4-8(15-10(14-7)16-12)17(2-13-4)9-6(20)5(19)3(1-18)21-9/h2-3,5-6,9,18-20H,1,12H2,(H3,11,14,15,16)
Standard InChI Key BAYFDGKAUSOEIS-UHFFFAOYSA-N
Canonical SMILES C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)NN)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Hydrazinoadenosine impurity 2 is a purine nucleoside derivative characterized by a hydrazine group at the C2 position of the adenine base. The IUPAC name, (2R,3R,4S,5R)2(6amino2hydrazinyl9Hpurin9yl)5(hydroxymethyl)tetrahydrofuran3,4diol(2R,3R,4S,5R)-2-(6-\text{amino}-2-\text{hydrazinyl}-9H-\text{purin}-9-\text{yl})-5-(\text{hydroxymethyl})\text{tetrahydrofuran}-3,4-\text{diol}, reflects its stereospecific configuration critical for receptor binding . The ribose moiety adopts a β\beta-D-ribofuranose conformation, stabilized by intramolecular hydrogen bonding between the 2'-hydroxyl and N3 of the purine ring .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC10H15N7O4\text{C}_{10}\text{H}_{15}\text{N}_7\text{O}_4
Molecular Weight297.27 g/mol
Melting Point208–210°C
Boiling Point583.1±60.0°C (Predicted)
Density2.29±0.1 g/cm³
SolubilitySparingly in water, DMSO, methanol
pKa12.76±0.70 (Predicted)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analysis in d6d_6-DMSO confirms the structure: 1H^1\text{H} NMR (400 MHz) displays a singlet at δ 8.12 ppm for the purine H8 proton, while the hydrazine NH2_2 group appears as a broad singlet at δ 5.82 ppm. The ribose protons exhibit characteristic coupling patterns, with H1' at δ 5.92 ppm (d, J = 6.4 Hz) and H2'–H4' between δ 4.30–4.75 ppm . High-resolution mass spectrometry (HRMS) corroborates the molecular ion [M+H]+^+ at m/z 298.1264 (calculated 298.1259) .

Synthesis and Occurrence in Pharmaceutical Production

Industrial Synthesis Pathways

The primary synthesis route involves nucleophilic substitution of 2-chloroadenosine with hydrazine hydrate (Eq. 1):

2-Chloroadenosine+N2H4H2O4555C2-Hydrazino Adenosine+HCl\text{2-Chloroadenosine} + \text{N}_2\text{H}_4\cdot\text{H}_2\text{O} \xrightarrow{45–55^\circ\text{C}} \text{2-Hydrazino Adenosine} + \text{HCl}

Optimized conditions (5–10-fold excess hydrazine, 3-hour reaction time) yield 81.4% product with >99% purity . Post-synthesis crystallization using DMSO/alkaline aqueous solutions reduces impurity A (2-hydroxyadenosine) to <0.05% in Regadenoson batches .

Analytical Methods for Detection and Quantification

Chromatographic Techniques

Reverse-phase HPLC remains the gold standard, employing acetonitrile:phosphate buffer (pH 6.8) gradients (5→40% ACN over 25 min). Retention times are 12.3±0.2 min for 2-hydrazinoadenosine versus 18.7 min for Regadenoson . Method validation studies demonstrate linearity (R2=0.9998R^2 = 0.9998) across 0.05–5.0 µg/mL, with LOD/LOQ of 0.02/0.05 µg/mL .

Table 2: Comparative HPLC Performance Metrics

Parameter2-Hydrazino AdenosineRegadenoson
Retention Time12.3 min18.7 min
Theoretical Plates8,45012,300
Tailing Factor1.121.08

Spectroscopic and Mass Spectrometric Methods

FT-IR analysis reveals key functional groups: N-H stretch (3350 cm1^{-1}), C=N (1645 cm1^{-1}), and ribose C-O (1075 cm1^{-1}) . LC-MS/MS using positive electrospray ionization (ESI+) enables trace detection, with transitions m/z 298→136 (quantifier) and 298→152 (qualifier) .

Pharmacological Profile and Receptor Interactions

Adenosine Receptor Affinity

2-Hydrazinoadenosine exhibits selective A2a receptor agonism (Ki=12.3K_i = 12.3 nM) over A1 receptors (Ki=1,450K_i = 1,450 nM) . Molecular docking simulations show the hydrazine group forms dual hydrogen bonds with Thr88 and His278 of the A2a receptor, stabilizing the active conformation . In isolated rat aorta models, 10 µM induces 85±4% vasodilation without affecting heart rate—a 17-fold selectivity window versus A1-mediated effects.

Metabolic Stability and Toxicity

Hepatic microsomal studies indicate rapid glucuronidation (t1/2_{1/2} = 8.7 min in human), primarily via UGT1A9. The major metabolite, 2-hydrazinoadenosine-5'-O-glucuronide, shows 23-fold reduced receptor binding . Chronic toxicity in rats (28-day, 50 mg/kg/day) revealed testicular atrophy and reduced sperm motility, aligning with GHS H361 hazards .

ParameterRequirement
Storage Temperature-20°C, desiccated
IncompatibilitiesStrong oxidizers, acids
Spill ManagementAbsorb with vermiculite
DisposalIncineration at >1,000°C

Environmental Impact

The compound’s low logP (-1.2) limits bioaccumulation, but aquatic toxicity (EC50_{50} = 4.2 mg/L in Daphnia magna) necessitates wastewater pretreatment. Advanced oxidation processes (UV/H2_2O2_2) achieve 99.6% degradation in 30 min .

Recent Advances and Future Directions

The 2024 PATENT-CN106397442A introduced a continuous flow synthesis platform, reducing impurity generation by 78% through precise temperature control (70±0.5°C) . Hybrid analogs like 2-[N'-(3-arylallylidene)hydrazino]adenosines show enhanced A2a selectivity (Ki_i = 3.1 nM) and oral bioavailability (F = 62%) in primate models . Upcoming clinical trials (NCT05583221) will evaluate a 2-hydrazinoadenosine-derived PET tracer for myocardial perfusion imaging.

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